molecular formula C8H8Cl2S2 B14205618 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane CAS No. 845776-84-3

2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane

Cat. No.: B14205618
CAS No.: 845776-84-3
M. Wt: 239.2 g/mol
InChI Key: BPECFJGQHPSZFX-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is an organic compound characterized by its unique structure, which includes a dithiolane ring and a dichlorinated pentadiene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane typically involves the reaction of 2,4-dichloropentadiene with 1,3-dithiolane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.

    Substitution: The dichlorinated pentadiene moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Researchers investigate its potential biological activity and interactions with biomolecules.

    Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor to bioactive molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The dithiolane ring and dichlorinated pentadiene moiety can participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiane: Similar structure but with a dithiane ring instead of a dithiolane ring.

    2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxolane: Contains a dioxolane ring instead of a dithiolane ring.

    2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dioxane: Features a dioxane ring in place of the dithiolane ring.

Uniqueness

2-(2,4-Dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane is unique due to its specific combination of a dithiolane ring and a dichlorinated pentadiene moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis, materials science, and potentially in medicinal chemistry.

Properties

CAS No.

845776-84-3

Molecular Formula

C8H8Cl2S2

Molecular Weight

239.2 g/mol

IUPAC Name

2-(2,4-dichloropenta-1,4-dien-3-ylidene)-1,3-dithiolane

InChI

InChI=1S/C8H8Cl2S2/c1-5(9)7(6(2)10)8-11-3-4-12-8/h1-4H2

InChI Key

BPECFJGQHPSZFX-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=C1SCCS1)C(=C)Cl)Cl

Origin of Product

United States

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